molecular formula C21H27N5O9S2 B570196 2-Cefpodoxime Proxetil CAS No. 339528-86-8

2-Cefpodoxime Proxetil

Cat. No. B570196
M. Wt: 557.593
InChI Key: OVGUTKULXVYHIJ-FJWTYUKWSA-N
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Description

Cefpodoxime Proxetil is an oral third-generation cephalosporin antibiotic. It is used to treat a wide variety of bacterial infections . This medication works by stopping the growth of bacteria . It is known as a cephalosporin antibiotic and is used to treat infections in many different parts of the body .


Molecular Structure Analysis

Cefpodoxime Proxetil has a molecular formula of C21H27N5O9S2 . Its average mass is 557.597 Da and its monoisotopic mass is 557.125000 Da . The molecule contains a total of 66 bonds, including 39 non-H bonds, 11 multiple bonds, 13 rotatable bonds, 6 double bonds, and 5 aromatic bonds .


Chemical Reactions Analysis

Cefpodoxime Proxetil exhibits solubility in various solvents such as methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, and glacial acetic acid . The solubility of Cefpodoxime Proxetil in these solvents increases with temperature .


Physical And Chemical Properties Analysis

The solubility of Cefpodoxime Proxetil in various solvents was determined by gravimetric method over a temperature range of 298.15–318.15 K . The experimental mole fraction solubility was enhanced with temperature .

Scientific Research Applications

  • Broad-Spectrum Antibacterial Activity : Cefpodoxime Proxetil shows effective in vitro activity against a range of bacteria including Enterobacteriaceae, Hemophilus spp., Moraxella spp. (including beta-lactamase producers and strains resistant to other oral agents), and Gram-positive bacteria, especially streptococci. However, it does not act against enterococci (Todd, 1994).

  • Pharmacokinetics and Drug Interactions : Studies have characterized the pharmacokinetics of different oral doses of Cefpodoxime Proxetil and examined interactions with antacids and H2 receptor antagonists, revealing dose-dependent absorption and effects on drug concentration (Saathoff et al., 1992).

  • Enhancement of Solubility and Activity : Research indicates that the solubility and antibacterial activity of Cefpodoxime Proxetil can be enhanced through complexation with beta-cyclodextrin. This approach also showed increased efficacy against antibiotic-resistant strains of Neisseria gonorrhoeae (Bhargava & Agrawal, 2008).

  • Respiratory Tract Infections : Cefpodoxime Proxetil is effective in treating both upper and lower respiratory tract infections. Clinical trials demonstrate its efficacy in conditions like pneumonia, acute bronchitis, tonsillitis, pharyngitis, and sinusitis (Safran, 1990).

  • Treatment in Pediatrics : This antibiotic is recommended for various infectious diseases in children, showing strong effects against both gram-negative and gram-positive bacteria. Its use in pediatrics is significant due to increasing bacterial drug resistance (Zhang, Fu, & Sun, 2019).

  • Formulation Development : Research into the formulation of Cefpodoxime Proxetil includes the development of extended-release matrix tablets and dispersible tablets for different administration needs, enhancing its bioavailability and patient compliance (Mujtaba & Kohli, 2016).

Future Directions

Cefpodoxime Proxetil is a suitable option for the treatment of pediatric patients with various common bacterial infections . It demonstrates good bacteriological and clinical efficacy in pediatric patients with various infectious diseases, including acute otitis media, tonsillitis, and/or pharyngitis . Future research may focus on improving the physico-chemical properties of the drug to enhance its bioavailability .

properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGUTKULXVYHIJ-FJWTYUKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cefpodoxime Proxetil

CAS RN

339528-86-8
Record name delta-2-Cefpodoxime proxetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELTA-2-CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
36
Citations
M Pieper, H Schleich, H Gröger - The Journal of antibiotics, 2019 - nature.com
… In these transformations, (R)-∆2-cefpodoxime proxetil and (S)-∆2-cefpodoxime proxetil and the mixture thereof were obtained in yields of 89%, 65% and 99%, respectively. In analogy to …
Number of citations: 1 www.nature.com
MN Shah, HU Patel, CN Patel - International Journal of Pharmaceutical …, 2012 - Citeseer
The present manuscript describes simple, sensitive, rapid, accurate, precise and economical spectrophotometric method for the simultaneous determination of cefpodoxime proxetil and …
Number of citations: 11 citeseerx.ist.psu.edu
N Fukutsu, T Kawasaki, K Saito, H Nakazawa - Journal of Chromatography …, 2006 - Elsevier
Application of the HPLC hyphenated techniques of LC–MS, LC–NMR and solvent-elimination LC–IR was demonstrated by the identification of the degradation products of a third …
Number of citations: 53 www.sciencedirect.com
CE Cox, JF Graveline, JAM Luongo - Drugs, 1991 - Springer
Two controlled United States trials compared the safety and efficacy of cefpodoxime proxetil (100mg twice daily) with either cefaclor (250mg 3 times daily) or amoxicillin (250mg 3 times …
Number of citations: 28 link.springer.com
E Biçer, N Özdemir, S Özdemir - Croatica Chemica Acta, 2013 - hrcak.srce.hr
In this study, the anaerobic hydrolytic degradation of cefpodoxime proxetil (CP) in the presence of UV-light irradiation and in darkness has been studied at Britton-Robinson (BR) buffer …
Number of citations: 5 hrcak.srce.hr
M Shah, H Patel, C Patel - Am. J. PharmTech Res, 2012 - researchgate.net
The present manuscript describe simple, sensitive, rapid, accurate, precise and economical Q-absorbance ratio method for the simultaneous determination of Cefpodoxime proxetil and …
Number of citations: 1 www.researchgate.net
C Harvengt - Acta Clinica Belgica, 1993 - Taylor & Francis
I. Tremblay D, Dupront A, Ho C, Coussed. ire D, Lenfant B. Pharmacok. inetics of cefpodoxime in young and elderly volunteers after single doses. J Antimicrob Chemother. l 990; 26 (…
Number of citations: 6 www.tandfonline.com
J Li, D Zhang, C Hu - Acta Pharmaceutica Sinica B, 2014 - Elsevier
Reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to characterize impurities in cefpodoxime proxetil, an …
Number of citations: 8 www.sciencedirect.com
AS DAJANI - The Pediatric Infectious Disease Journal, 1995 - journals.lww.com
Most authorities continue to recommend penicillin as the treatment of choice for group A streptococcal pharyngitis. If penicillin is used, 10 days of treatment are necessary to achieve a …
Number of citations: 20 journals.lww.com
S Erden - Monatshefte für Chemie-Chemical Monthly, 2021 - Springer
A new square wave anodic adsorptive stripping voltammetric method was developed to determine the cefpodoxime proxetil (CP) in pharmaceutics. A pencil graphite electrode was used …
Number of citations: 1 link.springer.com

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